Cas no 15040-97-8 (Cyclohexanone, 3-acetyl-)

Cyclohexanone, 3-acetyl- structure
Cyclohexanone, 3-acetyl- structure
Product Name:Cyclohexanone, 3-acetyl-
CAS No:15040-97-8
MF:C8H12O2
MW:140.179682731628
CID:1322994
PubChem ID:11423640
Update Time:2025-04-23

Cyclohexanone, 3-acetyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone, 3-acetyl-
    • 3-acetylcyclohexan-1-one
    • 3-acetyl-cyclohexan-1-one
    • 3-Acetylcyclohexanon
    • 3-acetyl-cyclohexanone
    • Cyclohexanone,3-acetyl
    • F53683
    • AKOS015906166
    • 1-Aethyloncyclohexanon-3
    • DTXSID00465337
    • 3-acetylcyclohexanone
    • SCHEMBL3628633
    • 15040-97-8
    • Inchi: 1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h7H,2-5H2,1H3
    • InChI Key: XRRIYGBWEZZVAQ-UHFFFAOYSA-N
    • SMILES: O=C1CCCC(C(C)=O)C1

Computed Properties

  • Exact Mass: 140.08400
  • Monoisotopic Mass: 140.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14000
  • LogP: 1.33470

Cyclohexanone, 3-acetyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04241-5g
3-acetylcyclohexan-1-one
15040-97-8 95%
5g
$2597 2023-09-07

Additional information on Cyclohexanone, 3-acetyl-

3-Acetyl Cyclohexanone: A Comprehensive Overview

3-Acetyl Cyclohexanone, also known by its CAS number 15040-97-8, is a significant compound in the field of organic chemistry. This compound is a derivative of cyclohexanone, featuring an acetyl group attached at the third position of the cyclohexane ring. Its structure, comprising a six-membered cyclohexane ring with a ketone group and an acetyl substituent, makes it a versatile molecule with diverse applications in both academic and industrial settings.

The synthesis of 3-Acetyl Cyclohexanone is typically achieved through various methods, including oxidation reactions and ketonization processes. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and enhancing yield. These improvements are particularly relevant in the context of green chemistry, where minimizing environmental impact is a priority. The compound's stability and reactivity make it an ideal precursor for further functionalization in organic synthesis.

In terms of physical properties, 3-Acetyl Cyclohexanone exhibits a melting point of approximately 45°C and a boiling point around 165°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various chemical reactions. The compound's aromaticity and conjugation effects contribute to its spectroscopic properties, which are often utilized in analytical techniques like UV-Vis spectroscopy and NMR spectroscopy for structural elucidation.

The chemical reactivity of 3-Acetyl Cyclohexanone is primarily governed by the electron-withdrawing nature of the ketone group. This makes it susceptible to nucleophilic attacks, enabling its participation in condensation reactions such as the aldol reaction and the Claisen-Schmidt condensation. Recent studies have explored its role as a building block in the synthesis of complex natural products and bioactive molecules, highlighting its potential in drug discovery.

In industrial applications, 3-Acetyl Cyclohexanone finds utility as an intermediate in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various transformations, such as reductions, oxidations, and cyclizations, makes it a valuable commodity in chemical manufacturing. The compound's compatibility with modern catalytic systems has further expanded its applicability across different sectors.

Recent research has focused on optimizing the synthesis and application of 3-Acetyl Cyclohexanone. For instance, studies have investigated the use of microwave-assisted synthesis to enhance reaction rates and selectivity. Additionally, computational chemistry approaches have been employed to predict the compound's reactivity under various conditions, aiding in the design of more efficient synthetic pathways.

In conclusion, 3-Acetyl Cyclohexanone, with its unique structure and versatile reactivity, continues to play a pivotal role in organic chemistry. Its applications span from academic research to industrial production, underscoring its importance as a key intermediate in chemical synthesis. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its position in the chemical landscape.

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